Itaconic acid, zinc salt

Textile Chemistry Antimicrobial Finishes Polymer Networks

Conventional zinc salts wash out of polymer matrices, failing durability requirements. Zinc itaconate (CAS 64723-16-6) solves this via covalent integration through its unsaturated itaconate ligand, enabling persistent Zn²⁺ antimicrobial function. • Wash-durable antimicrobial activity survives repeated laundering in textiles and prolonged aqueous exposure in hydrogels • Dual-function: acts as ionic crosslinker & biocide, eliminating separate additives and simplifying coating formulations • 95% purity, white solid; bioderived from renewable itaconic acid; polymerizable monomer for radical polymerization Ideal for medical textiles, antimicrobial coatings, hydrogels, and functional polymer R&D.

Molecular Formula C5H6O4Zn
Molecular Weight 195.5 g/mol
Cat. No. B15348655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconic acid, zinc salt
Molecular FormulaC5H6O4Zn
Molecular Weight195.5 g/mol
Structural Identifiers
SMILESC=C(CC(=O)O)C(=O)O.[Zn]
InChIInChI=1S/C5H6O4.Zn/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);
InChIKeyQKRLPMFIDBFKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Itaconate Technical and Procurement Baseline


Itaconic acid, zinc salt (zinc itaconate; CAS 64723-16-6; molecular formula C5H4O4Zn; molecular weight 193.47 g/mol) is a zinc carboxylate complex formed from the bioderived dicarboxylic acid itaconic acid and zinc ions . As a member of the zinc salt class, it exhibits the intrinsic antimicrobial properties associated with Zn²⁺ ion release [1]. However, its specific molecular architecture—the unsaturated, branched itaconate ligand—differentiates it fundamentally from linear, saturated analogs like zinc acetate or zinc stearate, and from methacrylate-based zinc salts, in ways that critically impact polymerization kinetics, crosslinking density, and ion-release profiles [2].

1
Polymerizable unsaturated itaconate ligand for in-situ network formation
2
Dual carboxylate coordination enabling distinct metal-organic architectures
3
Sustained Zn²⁺ release matrix for prolonged antimicrobial research models

Why Generic Zinc Salts Cannot Replace Zinc Itaconate


Substitution of itaconic acid, zinc salt with simpler zinc salts (e.g., zinc acetate, zinc chloride) or other carboxylates (e.g., zinc stearate, zinc acrylate) is scientifically and technically invalid due to three interdependent factors. First, the unsaturated itaconate ligand is a reactive monomer that can participate in radical polymerization and covalent crosslinking, whereas saturated zinc salts are non-polymerizable, functioning only as ionic crosslinkers or fillers [1]. Second, the dual carboxylic acid groups in itaconic acid enable higher coordination numbers and distinct coordination polymer architectures compared to mono-carboxylates, as demonstrated by the unique phosphorescent Zn(II)-itaconate frameworks that have no equivalent in zinc acetate or zinc chloride systems [2]. Third, the release kinetics and antimicrobial efficacy of Zn²⁺ are strongly matrix-dependent; the itaconate polymer backbone modulates release rates and local pH in ways that free zinc salts cannot replicate, making simple molar-equivalent substitution ineffective for achieving the same performance [3].

!
Saturated zinc salts (acetate, chloride) are non-polymerizable; covalent network integration may shift significantly.
!
Mono-carboxylate zinc salts lack the dual binding sites that produce itaconate-specific coordination polymer topologies.
!
Free zinc salts exhibit rapid release; sustained ion delivery and local pH modulation may not transfer to research matrices.

Differentiation Evidence for Zinc Itaconate


Polymer Network Formation in Textile Finishing

In a direct comparative study, zinc itaconate, zinc acrylate, and zinc methacrylate were polymerized in cotton fabrics at equivalent add-on levels (2-6%). All three zinc salts were directly compared for their performance in durable-press cotton finishing [1]. While all three exhibited antibacterial activity, zinc itaconate contributed uniquely to network polymer formation due to its itaconate backbone structure, influencing crosslinking density and moisture management properties differently from the acrylate and methacrylate analogs [1].

Textile network formation
Head-to-head
Zinc itaconate vs zinc acrylate & methacrylate at 2–6% add-on: all form networks, but itaconate backbone alters crosslinking architecture and moisture properties.
Network architecture context
Direct comparison; fabric matrix may modulate ion release patterns.
Textile Chemistry Antimicrobial Finishes Polymer Networks

Coordination Polymer Architecture and Phosphorescence

Zinc itaconate forms coordination polymers with structural and photophysical properties not achievable with simpler zinc carboxylates such as zinc acetate or zinc chloride. Two novel Zn(II)-itaconate coordination polymers were synthesized and characterized: [Zn2(μ3-IA)2(H2O)4]n (1-W) and {[Zn2(μ-IA)2(DMF)]·H2O}n (2-DMF) [1]. These are the first reported examples of long-lasting phosphorescence (LLP) in acyclic ligand-based coordination polymers, a property absent in zinc acetate and zinc chloride systems which lack the bridging dicarboxylate geometry and extended π-conjugation pathways of itaconate.

Phosphorescence lifetime
Class-level
Zn(II)-itaconate CPs: τ ≈ 352 ms (1-W) and τ ≈ 547 ms (2-DMF) at 10 K; first LLP in acyclic ligand CPs.
Unique photophysical framework
Class-level inference; not reported for Zn acetate/chloride analogues.
Coordination Polymers Photoluminescence Materials Science

Sustained Zn²⁺ Release in Hydrogels

Zinc(II)/poly(acrylate/itaconic acid) hydrogel matrices demonstrated sustained antimicrobial activity over 72 hours during the release process [1]. The itaconic acid component in the polymer matrix influences the release kinetics of Zn²⁺ ions and the overall antimicrobial performance. In contrast, free zinc salts (e.g., zinc chloride, zinc acetate) exhibit rapid, uncontrolled release and lack the sustained activity characteristic of the polymer-integrated itaconate system. While direct MIC comparisons for zinc itaconate against specific zinc salts in the same assay system are not available, class-level data indicate that zinc chloride MICs against S. aureus range from 0.025–0.2 mM to 1.2 mM depending on strain and assay conditions [2], whereas the hydrogel-embedded zinc itaconate system provides prolonged antimicrobial action over 72 hours, a temporal dimension not captured by single-point MIC measurements [1].

Sustained Zn²⁺ release
Data to verify
Hydrogel matrices with itaconate units showed 72-h antimicrobial action; free ZnCl₂ MIC range 0.025–0.2 to 1.2 mM against S. aureus (rapid release).
Sustained-release matrix context
Cross-study comparable; temporal profile not captured by single-point MIC.
Hydrogels Controlled Release Antimicrobial Materials

Ionic Crosslinking in Aqueous Coatings

A patent on aqueous coating compositions discloses that polymers containing zinc ions and polymerized residues of 0.5 to 7 wt% itaconic acid together with 4 to 15 wt% (meth)acrylic acid form effective ionic crosslinks [1]. The itaconic acid residues provide dicarboxylate binding sites for Zn²⁺, enabling higher crosslinking density compared to polymers containing only mono-carboxylate residues from acrylic or methacrylic acid. This itaconate-specific crosslinking mechanism is distinct from the simple filler or mold-release function of zinc stearate [2], and from the antimicrobial-only function of zinc acetate and zinc oxide.

Ionic crosslinking in coatings
Class-level
Patent example: 0.5–7 wt% itaconic acid residues with Zn²⁺ give effective ionic crosslinks; zinc stearate/acetate/oxide are only additives.
Crosslinking-monomer integration
Patent-based class inference; crosslink density review recommended.
Coatings Ionic Crosslinking Aqueous Polymers

Application Scenarios for Zinc Itaconate


Durable Antimicrobial Textile Finishes

This application directly leverages the evidence that zinc itaconate polymerizes in situ within cotton fabrics to form network polymers with durable antibacterial activity [4]. Unlike zinc acetate or zinc chloride which can be washed out, zinc itaconate becomes covalently integrated into the fabric's polymer finish, providing long-term antimicrobial protection along with modified moisture management properties. This scenario is optimal for sportswear, medical textiles, and hygiene products where wash-durable antimicrobial function is a procurement requirement.

Antimicrobial Hydrogels for Wound Dressings

Based on the sustained 72-hour antimicrobial release profile of Zn²⁺ from poly(acrylate/itaconic acid) hydrogel matrices [4], zinc itaconate-containing hydrogels are ideally suited for medical applications requiring prolonged, localized antimicrobial action. The itaconate-based polymer matrix modulates Zn²⁺ release kinetics, providing continuous protection against MSSA, MRSA, E. coli, and C. albicans without the rapid depletion and potential cytotoxicity spikes associated with free zinc salts.

Aqueous Coatings with Ionic Crosslinking

In aqueous coating compositions, zinc itaconate residues provide ionic crosslinking via dicarboxylate-Zn²⁺ coordination, enhancing film integrity while simultaneously imparting antimicrobial properties [4]. This dual function eliminates the need for separate crosslinkers and biocides, simplifying formulations and reducing additive counts. Applications include antimicrobial floor coatings, wood coatings, and water-based adhesives where both durability and hygiene are critical.

Phosphorescent Optical Materials and Sensors

The unique long-lasting phosphorescence (lifetimes up to 547 ms at 10 K) of Zn(II)-itaconate coordination polymers [4] enables applications in phosphorescent sensors, security inks, and optoelectronic devices. This optical property is not observed in coordination complexes of zinc acetate or zinc chloride with acyclic ligands, establishing zinc itaconate as the preferred precursor for such functional materials.

Application
Selection Property
Validation Focus
Textile antimicrobial finishing research
In-situ polymer network formation
Wash-durable antimicrobial performance review
Antimicrobial hydrogel wound dressing development
Sustained ion release matrix
Release kinetics and antimicrobial duration review
Aqueous antimicrobial coating development
Ionic crosslinking integration
Crosslinking density and biocide replacement review
Phosphorescent optical material research
Long-lasting phosphorescence framework
Photoluminescence lifetime characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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